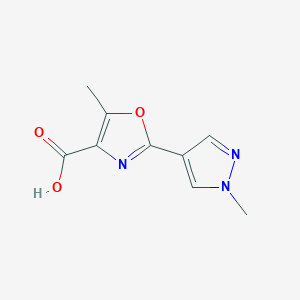

5-methyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid

描述

属性

IUPAC Name |

5-methyl-2-(1-methylpyrazol-4-yl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c1-5-7(9(13)14)11-8(15-5)6-3-10-12(2)4-6/h3-4H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZHJDWLDRGMBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CN(N=C2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249033-96-2 | |

| Record name | 5-methyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

科学研究应用

Research indicates that 5-methyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid exhibits significant biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has been evaluated for its effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating notable inhibition zones in disc diffusion assays.

Anticancer Properties

Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects on different cancer cell lines. The MTT assay results indicate potential for further development as an anticancer agent.

Case Studies

Several case studies highlight the applications of this compound in drug discovery:

- Antimicrobial Studies : A study published in 2024 assessed the antimicrobial efficacy of synthesized derivatives of this compound against common pathogens. The results indicated that certain derivatives had enhanced activity compared to standard antibiotics, suggesting their potential as new antimicrobial agents.

- Anticancer Research : Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The findings revealed a dose-dependent response, warranting further exploration into its mechanism of action.

作用机制

The mechanism by which 5-methyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid exerts its effects involves interaction with specific molecular targets. The pyrazole and oxazole rings can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

相似化合物的比较

Comparison with Structural Analogs

Variations in the Oxazole Substituents

Aromatic vs. Heteroaromatic Substituents

5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid

5-Methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid

Aliphatic Substituents

- 2-Isopropyl-5-methyl-1,3-oxazole-4-carboxylic acid Substituent: Isopropyl group replaces pyrazolyl. Molecular weight: 169.18 g/mol .

Variations in the Pyrazole Substituents

Pyrazole-Modified Analogs

- 2-(1-Methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid Difference: Lacks the 5-methyl group on the oxazole ring. Impact: Reduced steric hindrance may enhance binding flexibility in biological targets.

5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid

Heterocycle Core Modifications

Oxadiazole Derivatives

- 5-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid

Isoxazole Derivatives

- 5-Methyl-4-(1H-pyrazol-1-ylmethyl)isoxazole-3-carboxylic acid Core: Isoxazole instead of oxazole.

Data Table: Key Properties of Selected Analogs

生物活性

5-methyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the structural characteristics, biological activities, and relevant research findings associated with this compound.

Structural Characteristics

The molecular formula of this compound is . Its structure includes a pyrazole ring and an oxazole moiety, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉N₃O₃ |

| Molecular Weight | 193.18 g/mol |

| SMILES | CC1=C(N=C(O1)C2=CN(N=C2)C)C(=O)O |

| InChI Key | JAZHJDWLDRGMBW-UHFFFAOYSA-N |

Biological Activities

Research indicates that compounds containing pyrazole and oxazole structures exhibit a range of biological activities, including:

1. Antimicrobial Activity

Studies have shown that pyrazole derivatives possess antibacterial properties. For instance, compounds similar to this compound have been evaluated against various bacterial strains, demonstrating moderate antimicrobial activity with minimum inhibitory concentrations (MIC) around 250 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

Pyrazole derivatives are also noted for their anticancer activities. Research has indicated that certain pyrazole compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, studies have reported IC50 values in the nanomolar range for several pyrazole-based compounds against cancer targets .

3. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is significant. Some studies have highlighted their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief .

4. Other Pharmacological Activities

Beyond the aforementioned activities, pyrazoles have been associated with various other pharmacological effects including analgesic, anxiolytic, and anti-tubercular properties . The broad spectrum of activity makes these compounds attractive for further development.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Case Study 1: Antibacterial Evaluation

A study conducted on a series of substituted pyrazoles demonstrated their effectiveness against multiple bacterial strains. The compounds were synthesized and tested for antimicrobial activity, revealing promising results with several derivatives exhibiting significant inhibition .

Case Study 2: Anticancer Activity

In vitro studies on pyrazole derivatives showed potent anticancer activity against human cancer cell lines. One compound exhibited an IC50 value of 53 nM on p38 MAPK enzyme inhibition, showcasing its potential as a therapeutic agent in cancer treatment .

Case Study 3: Anti-inflammatory Action

Research focusing on the anti-inflammatory properties of pyrazole derivatives revealed that certain compounds could effectively reduce edema in animal models, outperforming standard anti-inflammatory drugs .

准备方法

Oxazole Core Construction

The 1,3-oxazole ring can be synthesized via cyclization reactions involving α-hydroxyketones or α-acylaminoketones with dehydrating agents. A common route involves:

Cyclodehydration of α-acylaminoketones: Starting from appropriate keto acid derivatives, condensation with amino compounds followed by cyclodehydration yields the oxazole ring with the carboxylic acid at the 4-position.

Alternative ring-closing strategies: Using α-hydroxyketones and carboxylic acid derivatives under dehydrating conditions.

Representative Synthetic Route (Based on Analogous Compounds)

A plausible multi-step synthesis, inspired by related literature and patents on pyrazole-oxazole compounds, involves:

| Step | Reaction Type | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of α-acylaminoketone intermediate | Starting from methylated pyrazole derivative and keto acid or ester | Intermediate for oxazole ring formation |

| 2 | Cyclodehydration | Dehydrating agent (e.g., POCl3, P2O5) under heating | Formation of 1,3-oxazole ring with carboxylic acid |

| 3 | Functional group modifications | Hydrolysis or esterification as needed | Adjust carboxyl group to acid form |

| 4 | Purification | Recrystallization from aqueous alcohol mixtures | High purity final compound |

Key Process Parameters and Optimization

Temperature control: Low temperatures during coupling steps reduce side reactions.

Catalyst selection: For condensation and cyclization, acid catalysts or dehydrating agents are critical.

Purification: Recrystallization from 40-60% aqueous ethanol or methanol is effective for purity >99%.

Isomer control: Careful control of reaction conditions minimizes formation of positional isomers.

Data Table: Summary of Preparation Parameters (Inferred from Related Compounds)

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Starting Materials | α,β-unsaturated esters, methylhydrazine | Readily available, moderate cost |

| Solvents | Methanol, ethanol, isopropanol, water | Used in recrystallization and reactions |

| Temperature | -30 °C to reflux (~80-100 °C) | Low temp for condensation, higher for cyclization |

| Catalysts | Potassium iodide, sodium iodide, acid catalysts | Facilitate cyclization and condensation |

| Reaction Time | 1-4 hours per step | Monitored by HPLC for completion |

| Yield | 70-80% | After purification |

| Purity (HPLC) | >99.5% | Achieved by recrystallization |

| Isomer Ratio | >95:5 (target:isomer) | Controlled by reaction conditions |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 5-methyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid?

- Methodology : Cyclocondensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and substituted hydrazines forms pyrazole intermediates. Subsequent hydrolysis under basic conditions (e.g., NaOH/EtOH) yields the carboxylic acid derivative. For oxazole ring formation, cyclization reactions using reagents like POCl₃ or H₂O₂ in acidic media are typical .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization (e.g., ethanol/water mixtures) .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodology :

- X-ray crystallography : Use SHELX programs for structure refinement. Single-crystal diffraction data collected at 296 K (Mo-Kα radiation, λ = 0.71073 Å) can confirm bond lengths and angles .

- Spectroscopy : FTIR (carboxylic acid C=O stretch ~1700 cm⁻¹), ¹H/¹³C NMR (pyrazole C-H ~δ 7.5–8.5 ppm; oxazole CH₃ ~δ 2.3 ppm), and HRMS (exact mass 223.0855 g/mol) .

Q. What solvents and conditions are optimal for solubility and stability during biological assays?

- Methodology : Test solubility in DMSO (stock solutions) and dilute in PBS (pH 7.4) for aqueous assays. Stability studies (24–72 hrs) under varying pH (3–9) and temperatures (4–37°C) using HPLC-UV monitoring are recommended .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production of this compound?

- Methodology : Optimize cyclocondensation using microwave-assisted synthesis (e.g., 100°C, 30 min) to reduce side products. Catalytic systems like NaN₃ in DMF at 50°C enhance azide intermediate formation for oxazole ring closure .

- Data Contradictions : Traditional reflux methods (yield 60–70%) vs. microwave-assisted (yield >85%) require validation via comparative kinetic studies .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting biological activity?

- Methodology :

- Modifications : Introduce substituents at the pyrazole N1-position (e.g., aryl groups) or oxazole C5-methyl group. Evaluate bioactivity (e.g., vasoactive effects) via isolated tissue assays (e.g., rat aorta models) .

- Key Finding : 2-Phenyl-5-substituted oxazole derivatives show higher vasoactivity (EC₅₀ 50–100 μM) compared to methyl-substituted analogs .

Q. How can computational methods predict the compound’s reactivity or binding modes?

- Methodology :

- DFT Calculations : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set to optimize geometry and calculate electrostatic potential surfaces .

- Molecular Docking : AutoDock Vina or Schrödinger Suite for protein-ligand interactions (e.g., COX-2 or GABA receptors) .

Q. How to resolve contradictions in reported crystallographic data for analogous compounds?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。